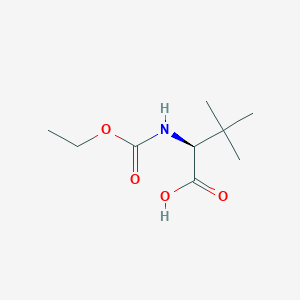

(S)-2-((ethoxycarbonyl)amino)-3,3-dimethylbutanoic acid

描述

(S)-2-((ethoxycarbonyl)amino)-3,3-dimethylbutanoic acid is a chiral α-amino acid derivative. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. Its unique structure, featuring an ethoxycarbonyl group and a dimethylbutanoic acid moiety, makes it a valuable building block for the synthesis of more complex molecules.

准备方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing (S)-2-((ethoxycarbonyl)amino)-3,3-dimethylbutanoic acid is through the Strecker synthesis. This involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed to yield the desired amino acid . The reaction conditions typically involve acidic or basic hydrolysis, depending on the specific requirements of the synthesis.

Another method involves the use of photoredox catalysis for the stereoselective addition of radicals to chiral glyoxylate-derived N-sulfinyl imines . This method allows for the use of carboxylic acids as radical precursors without prior derivatization, making it a convenient and efficient approach.

Industrial Production Methods

Industrial production of this compound often involves large-scale Strecker synthesis due to its simplicity and cost-effectiveness. The process can be optimized by using continuous flow reactors to improve yield and reduce reaction time. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product.

化学反应分析

Types of Reactions

(S)-2-((ethoxycarbonyl)amino)-3,3-dimethylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, and substituted amino acids, depending on the specific reagents and conditions used.

科学研究应用

Drug Delivery Systems

One of the primary applications of (S)-2-((ethoxycarbonyl)amino)-3,3-dimethylbutanoic acid is in the development of advanced drug delivery systems. The compound can be utilized to enhance the bioavailability and stability of active pharmaceutical ingredients (APIs).

- Covalent Attachment to Peptides : The compound can be covalently linked to peptides to create peptide-drug conjugates. This method allows for controlled release and targeted delivery of drugs, improving their pharmacokinetic properties. Such systems can facilitate oral delivery by protecting the active agent from degradation in the gastrointestinal tract and enabling its release in the intestines .

- Sustained Release Formulations : By incorporating this compound into formulations, researchers have developed systems that provide sustained release of drugs over extended periods. This reduces the frequency of dosing and enhances patient compliance .

Synthesis of Bioactive Compounds

This compound serves as an important building block in organic synthesis and medicinal chemistry.

- Intermediate in Synthesis : The compound is used as an intermediate for synthesizing various bioactive molecules. Its unique structure allows for modifications that lead to the development of new therapeutic agents targeting different diseases .

- Ceramide Synthase Activity Studies : In research related to ceramide synthase activity, this compound has been employed as part of assays designed to monitor enzyme activity. This highlights its utility in biochemical studies aimed at understanding lipid metabolism and related disorders .

Therapeutic Applications

The potential therapeutic applications of this compound are still under investigation but show promise in various areas.

- Cancer Treatment : Preliminary studies suggest that compounds derived from this compound may exhibit anti-tumor properties when used as part of drug conjugates designed for targeted therapy .

- Metabolic Disorders : Given its role in modulating lipid metabolism, there is potential for this compound to be explored in treatments for metabolic disorders where ceramide levels are implicated .

Case Studies and Research Findings

A review of recent literature reveals several case studies that illustrate the applications of this compound:

作用机制

The mechanism of action of (S)-2-((ethoxycarbonyl)amino)-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The ethoxycarbonyl group can form hydrogen bonds with active site residues, while the dimethylbutanoic acid moiety can interact with hydrophobic pockets, enhancing binding affinity and specificity .

相似化合物的比较

Similar Compounds

(S)-2-Amino-3,3-dimethylbutanoic acid: Lacks the ethoxycarbonyl group, making it less versatile in synthetic applications.

(S)-2-((Methoxycarbonyl)amino)-3,3-dimethylbutanoic acid: Similar structure but with a methoxycarbonyl group, which can affect its reactivity and binding properties.

Uniqueness

(S)-2-((ethoxycarbonyl)amino)-3,3-dimethylbutanoic acid is unique due to its combination of an ethoxycarbonyl group and a dimethylbutanoic acid moiety, providing a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in the design of molecules with specific binding characteristics and reactivity profiles.

生物活性

(S)-2-((ethoxycarbonyl)amino)-3,3-dimethylbutanoic acid, also known by its CAS number 156990-58-8, is an amino acid derivative that exhibits a range of biological activities. This compound has garnered interest due to its potential applications in pharmaceuticals and biochemistry, particularly in the context of metabolic pathways and therapeutic interventions.

- Molecular Formula : C₈H₁₅NO₃

- Molecular Weight : 173.21 g/mol

- Density : 1.038 g/cm³

- Boiling Point : 217.7 °C at 760 mmHg

- Flash Point : 85.5 °C

This compound functions primarily as a precursor in various metabolic pathways. Its structure allows it to participate in enzymatic reactions that are crucial for synthesizing proteins and other biomolecules. The presence of the ethoxycarbonyl group enhances its solubility and bioavailability, making it an effective compound for biological applications.

Ergogenic Effects

Research indicates that amino acid derivatives, including this compound, can influence physical performance. These compounds have been shown to enhance the secretion of anabolic hormones, provide energy during exercise, and reduce muscle damage induced by physical activity .

Neuroprotective Properties

Studies suggest that this compound may also exhibit neuroprotective effects. It is believed to modulate neurotransmitter release and improve cognitive functions under stress conditions . This activity is particularly relevant for developing treatments for neurodegenerative diseases.

Immunomodulatory Effects

The compound has been implicated in modulating immune responses. It appears to interact with various signaling pathways related to inflammation and immunity, which could be beneficial in treating autoimmune disorders or enhancing vaccine efficacy .

Study on Ergogenic Effects

A study conducted by Luckose et al. (2015) explored the effects of amino acid derivatives on physical performance. Participants who supplemented with this compound demonstrated improved endurance and reduced muscle soreness post-exercise compared to a control group .

Neuroprotection in Animal Models

In a controlled animal study, this compound was administered to mice subjected to stress-induced cognitive decline. The results indicated significant improvement in memory retention and reduced markers of oxidative stress in the brain .

Research Findings Summary

属性

IUPAC Name |

(2S)-2-(ethoxycarbonylamino)-3,3-dimethylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-5-14-8(13)10-6(7(11)12)9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWONUWPOUBGIO-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(C(=O)O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N[C@H](C(=O)O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。